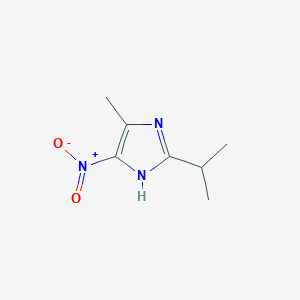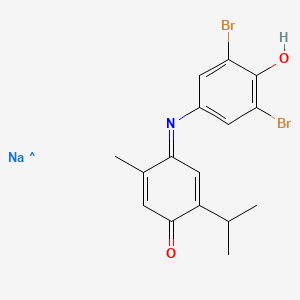![molecular formula C7H6BrClN4 B15198294 8-Bromo-4-chloro-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B15198294.png)
8-Bromo-4-chloro-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 8-Bromo-4-chloro-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazine typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the cyclization of a suitable hydrazine derivative with a triazine precursor in the presence of bromine and chlorine sources . The reaction conditions often require specific temperatures and solvents to ensure the desired product’s formation and purity. Industrial production methods may involve large-scale reactions with optimized conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
8-Bromo-4-chloro-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazine undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can be involved in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include halogenating agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
8-Bromo-4-chloro-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antitumor agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound’s unique photophysical properties make it a candidate for use in organic electronics and photonic devices.
Biological Research: It is used in various biological assays to study enzyme inhibition and other biochemical processes.
Mechanism of Action
The mechanism of action of 8-Bromo-4-chloro-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the enzyme’s function . This inhibition can disrupt critical biochemical pathways, leading to the desired therapeutic effects, such as the inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar compounds to 8-Bromo-4-chloro-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazine include:
- 3-Bromo-7-chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine
- Other pyrazolo[1,5-a][1,3,5]triazine derivatives
Compared to these similar compounds, this compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity .
Properties
Molecular Formula |
C7H6BrClN4 |
|---|---|
Molecular Weight |
261.50 g/mol |
IUPAC Name |
8-bromo-4-chloro-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazine |
InChI |
InChI=1S/C7H6BrClN4/c1-3-5(8)6-10-4(2)11-7(9)13(6)12-3/h1-2H3 |
InChI Key |
CUVQGFBUIVBEHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=C1Br)N=C(N=C2Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid Pinacol Ester](/img/structure/B15198225.png)
![5-Ethoxy-2-methyl-1H-benzo[d]imidazole](/img/structure/B15198240.png)

![Diethyl-methyl-[2-[4-[(2-octoxybenzoyl)amino]benzoyl]oxyethyl]azanium;hydrobromide](/img/structure/B15198254.png)



![[2-(Morpholin-4-yl)cyclohexyl]methanamine](/img/structure/B15198270.png)




![2-(Dibenzo[b,d]furan-4-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one](/img/structure/B15198307.png)
